N-Octyldecylamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

正十八烷基辛胺: 是一种长链伯烷基胺,化学式为C18H39N 1-氨基十八烷 或硬脂胺 。 该化合物以其疏水性而著称,常被用作各种应用中的表面改性剂 .

准备方法

合成路线和反应条件: 正十八烷基辛胺可以通过腈的加氢或脂肪族腈的还原合成。 反应通常涉及在高压和高温下使用催化剂(如镍或钯)在氢气存在下的反应 .

工业生产方法: 在工业环境中,正十八烷基辛胺是通过十八烷腈的催化加氢制备的。 该工艺涉及使用加氢反应器,在受控的温度和压力条件下将腈转化为相应的胺 .

化学反应分析

反应类型:

氧化: 正十八烷基辛胺可以发生氧化反应,生成相应的氧化物或酰胺。

还原: 它可以还原成仲胺或叔胺。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾(KMnO4)和过氧化氢(H2O2)。

还原: 使用锂铝氢化物(LiAlH4)或硼氢化钠(NaBH4)等还原剂。

取代: 在碱性或酸性条件下使用卤代烷或酰氯等试剂.

主要产物:

氧化: 生成酰胺或腈。

还原: 生成仲胺或叔胺。

取代: 生成取代胺或其他官能化衍生物.

科学研究应用

化学: 正十八烷基辛胺用作各种化学过程中的表面活性剂和乳化剂。 它也用于合成具有可控尺寸和形状的金属氧化物纳米晶体 .

生物学: 在生物学研究中,正十八烷基辛胺用于修饰生物分子和纳米颗粒的表面性质,增强其稳定性和功能 .

医学: 由于该化合物能够与多种药物形成稳定的复合物,因此正在探索其在药物递送系统中的潜在应用 .

工业: 正十八烷基辛胺广泛用于润滑剂、缓蚀剂和纺织柔软剂的生产。 它还在护发产品和木材防腐剂的配方中有所应用 .

作用机制

正十八烷基辛胺主要通过其与其他分子的疏水性相互作用发挥作用。它可以改变材料的表面性质,使其更疏水。 该特性被用于各种应用中,包括乳液的稳定和纳米颗粒的功能化 .

相似化合物的比较

类似化合物:

- 十八烷胺(C18H39N)

- 十六烷胺(C16H35N)

- 十二烷胺(C12H27N)

比较: 正十八烷基辛胺的独特之处在于与十六烷胺和十二烷胺等类似化合物相比,其碳链更长。 这种更长的链赋予了更高的疏水性和稳定性,使其在需要强表面改性和稳定的应用中更有效 .

生物活性

N-Octyldecylamine, a long-chain aliphatic amine, has garnered attention for its diverse biological activities. This article explores its antimicrobial, cytotoxic, and potential therapeutic effects based on recent research findings.

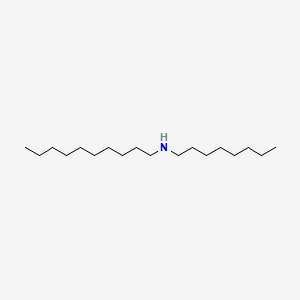

Chemical Structure and Properties

This compound is a straight-chain aliphatic amine with the chemical formula C18H39N. Its structure includes an octyl group (C8) and a decyl group (C10), which contribute to its hydrophobic properties, enhancing its interaction with biological membranes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and related compounds. The following table summarizes findings on the minimum inhibitory concentrations (MIC) against various pathogens:

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 128 | |

| Escherichia coli | 2048 | |

| Candida albicans | 32 | |

| C. glabrata | 16 |

The compound exhibited significant activity against S. aureus, outperforming many conventional antibiotics. Its mechanism of action is believed to involve disruption of bacterial cell membranes due to its amphiphilic nature, which allows it to integrate into lipid bilayers.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various human cell lines. The following table presents the IC50 values for this compound:

| Cell Line | IC50 (µg/mL) | Effect |

|---|---|---|

| Human keratinocytes | 12.8 ± 1.2 | Moderate cytotoxicity |

| WI-38 (lung fibroblasts) | >47 | Low cytotoxicity |

| Chang liver cells | >47 | Low cytotoxicity |

These results indicate that while this compound can exhibit cytotoxic effects at higher concentrations, it shows relatively low toxicity towards normal human cell lines at therapeutic doses, suggesting potential for safe use in biomedical applications .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that this compound derivatives exhibited superior antimicrobial activity compared to traditional antibiotics against both Gram-positive and Gram-negative bacteria. The most effective compounds were those with longer alkyl chains, which enhanced membrane interaction .

- Non-Clastogenic Effects : Research conducted by the EPA indicated that octyldimethylamine oxide, a related compound, was non-clastogenic to human lymphocytes in vitro, suggesting a favorable safety profile for similar amines like this compound .

- Histopathological Evaluations : In chronic toxicity studies involving oral administration in rats, no significant adverse effects were observed at lower doses (up to 150 mg/kg/day), establishing a No Observed Adverse Effect Level (NOAEL) for maternal toxicity .

属性

CAS 编号 |

50602-85-2 |

|---|---|

分子式 |

C18H39N |

分子量 |

269.5 g/mol |

IUPAC 名称 |

N-octyldecan-1-amine |

InChI |

InChI=1S/C18H39N/c1-3-5-7-9-11-12-14-16-18-19-17-15-13-10-8-6-4-2/h19H,3-18H2,1-2H3 |

InChI 键 |

UBBUHNHUKKIQAW-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCNCCCCCCCC |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。